molecular formula C54H72F12N6P2Ru+ B13001305 Tris[4,4'-di-tert-butyl-(2,2')-bipyridine]ruthenium(III)

Tris[4,4'-di-tert-butyl-(2,2')-bipyridine]ruthenium(III)

Cat. No.: B13001305
M. Wt: 1196.2 g/mol
InChI Key: RNKRIYNRQYHSLF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tris[4,4’-di-tert-butyl-(2,2’)-bipyridine]ruthenium(III) dihexafluorophosphate is typically synthesized through a chemical reaction involving the oxidation of Tris[4,4’-di-tert-butyl-(2,2’)-bipyridine]ruthenium(II) in the presence of hexafluorophosphate . The reaction is carried out under inert atmosphere conditions to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the compound is produced by dissolving Tris[4,4’-di-tert-butyl-(2,2’)-bipyridine]ruthenium(II) in a hexafluorophosphate solution and then oxidizing it. The process is carefully controlled to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Tris[4,4’-di-tert-butyl-(2,2’)-bipyridine]ruthenium(III) dihexafluorophosphate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include amines, alcohols, and cyclopropyl ketones. The reactions are often carried out under visible light irradiation, making use of the compound’s photoredox catalytic properties .

Major Products Formed

The major products formed from these reactions include polysubstituted furans, phosphonylated amines, and oxidized alcohols .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through photoredox catalysis. Upon irradiation with visible light, it undergoes a transition to an excited state, which can then participate in electron transfer reactions. This property makes it an effective catalyst for various oxidative and reductive transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Tris[4,4’-di-tert-butyl-(2,2’)-bipyridine]ruthenium(III) dihexafluorophosphate apart from similar compounds is its exceptional stability and efficiency as a photoredox catalyst. Its ability to facilitate a wide range of transformations under mild conditions makes it a valuable tool in both academic and industrial research .

Properties

Molecular Formula

C54H72F12N6P2Ru+

Molecular Weight

1196.2 g/mol

IUPAC Name

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;ruthenium(3+);dihexafluorophosphate

InChI

InChI=1S/3C18H24N2.2F6P.Ru/c3*1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*1-7(2,3,4,5)6;/h3*7-12H,1-6H3;;;/q;;;2*-1;+3

InChI Key

RNKRIYNRQYHSLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+3]

Origin of Product

United States

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